molecular formula C14H18N4O3 B6775253 N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide

Cat. No.: B6775253
M. Wt: 290.32 g/mol
InChI Key: XODKRPDNFQTXNC-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylpyrazol moiety, and an oxazole ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-11(8-15-18(9)10-5-3-4-6-10)16-14(19)12-7-13(20-2)17-21-12/h7-8,10H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODKRPDNFQTXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NC(=O)C3=CC(=NO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclopentanone, methylhydrazine, and 3-methoxy-1,2-oxazole-5-carboxylic acid. The synthetic route may involve the following steps:

    Formation of the pyrazole ring: Cyclopentanone reacts with methylhydrazine under acidic conditions to form 1-cyclopentyl-5-methylpyrazole.

    Introduction of the oxazole ring: The pyrazole intermediate is then reacted with 3-methoxy-1,2-oxazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
  • N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide

Uniqueness

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methoxy-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

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